2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one
Description
Properties
IUPAC Name |
2-(2-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O2S/c13-6-3-1-2-4-7(6)14-12-16-11-10(19-12)8(17)5-9(18)15-11/h1-5H,(H3,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWHRZMZOOIQAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC3=C(S2)C(=CC(=O)N3)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one typically involves the reaction of 2-aminothiazole with 2-fluoroaniline under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol . The mixture is heated to reflux for several hours, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity
- Recent studies have indicated that thiazolo[4,5-b]pyridine derivatives exhibit significant anticancer properties. The presence of the fluorophenyl group enhances the compound's interaction with cancer cell targets, leading to increased cytotoxicity against various cancer cell lines.
- Case Study : A study demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting potential for development as anticancer agents.
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Antimicrobial Properties
- The compound has shown promising results in antimicrobial assays. Its structural features allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- Case Study : Testing against Gram-positive and Gram-negative bacteria revealed that the compound had a broad spectrum of activity, particularly effective against Staphylococcus aureus and Escherichia coli.
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Anti-inflammatory Effects
- Preliminary research suggests that this compound may possess anti-inflammatory properties by inhibiting specific pathways involved in inflammation.
- Case Study : In vitro assays demonstrated a reduction in pro-inflammatory cytokine production when cells were treated with this compound, indicating its potential as an anti-inflammatory agent.
Pharmacological Insights
-
Mechanism of Action
- The mechanism by which 2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one exerts its effects involves modulation of kinase pathways and interaction with DNA topoisomerases, which are crucial for cellular proliferation and survival.
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Drug Development Potential
- Given its diverse biological activities, this compound is being explored as a lead candidate for drug development. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and reduce toxicity.
Mechanism of Action
The mechanism of action of 2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, disrupting key biological pathways. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression . Additionally, it can interact with microbial enzymes, leading to the inhibition of microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
The compound’s solubility and lipophilicity are critical for its bioavailability. Comparisons with analogs are summarized below:
*Estimated based on polar functional groups (hydroxy, ketone) reducing LogP compared to non-polar analogs.
Key Observations :
- The saturated 2,3-dihydrothiazolo[4,5-b]pyridine scaffold (e.g., 7b ) significantly improves water solubility (173 vs. 49 mg/L) and reduces LogP compared to its aromatic counterpart (5 ) .
- The hydroxy and ketone groups in the target compound likely enhance polarity, but solubility data remain unreported.
Challenges for the target compound :
Herbicidal Activity
Key comparisons:
Key Observations :
- The 2-fluorophenyl substituent (as in 13b) enhances FAT affinity and weed control compared to non-fluorinated analogs .
- Saturation of the thiazole ring (e.g., dihydro derivatives) improves bioavailability without compromising activity .
Anticancer and Antimicrobial Activity
Other thiazolo[4,5-b]pyridine/quinoxaline derivatives exhibit diverse activities:
- Thiazolo[4,5-b]quinoxaline 8a: Insulysin inhibitor (probability: 0.717) .
- 7-Bromo-2-[2-(4-methoxybenzylidene)hydrazinyl]thiazolo[5,4-b]quinoxaline (9d): Dual anticancer/antimicrobial activity .
The target compound’s biological profile remains unexplored but may share mechanistic overlap due to structural similarities.
Biological Activity
The compound 2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one is a thiazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, anti-inflammatory effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a thiazole ring fused with a pyridine moiety, which is often associated with various pharmacological activities.
1. Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
- Case Study : A study evaluated the cytotoxic effects of this compound on human glioblastoma U251 cells and human melanoma WM793 cells. It was found to exhibit an IC50 value comparable to standard anticancer drugs like doxorubicin, indicating its potential as an effective anticancer agent .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Thiazoles are known to modulate inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Mechanism : The anti-inflammatory activity was assessed through in vitro assays measuring the inhibition of nitric oxide production in RAW264.7 macrophages. The compound significantly reduced iNOS and COX-2 expression levels, demonstrating its potential as an anti-inflammatory agent .
3. Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives.
Q & A
Q. What are the recommended synthetic routes for 2-[(2-fluorophenyl)amino]-7-hydroxy-4H,5H-[1,3]thiazolo[4,5-b]pyridin-5-one?
The synthesis of thiazolo[4,5-b]pyridine derivatives often involves intramolecular heteroannulation of 4-amino-5-functionalized thiazoles. For example, activated methylene halides (e.g., methyl bromocrotonate or ethyl bromoacetate) can be used to cyclize intermediates under basic conditions (NaH) to form the fused thiazolo-pyridine core . A one-pot process combining (het)aryldithioesters with cyanamide, followed by S-alkylation and condensation, has been reported for analogous compounds . Optimization may require adjusting reaction temperature (e.g., reflux in toluene) and catalysts (e.g., Pd(dppf)Cl₂ for Suzuki couplings) to introduce substituents like the 2-fluorophenyl group .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and aromaticity, with δ ~7.15–8.23 ppm for aromatic protons and shifts corresponding to the fluorophenyl group .
- IR spectroscopy to identify functional groups (e.g., C=O at ~1690 cm⁻¹, C–S–C at ~1250 cm⁻¹) .
- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns.
- Elemental analysis to validate purity and stoichiometry .
Q. What preliminary biological activities have been observed in related thiazolo[4,5-b]pyridines?
Analogous compounds exhibit antimicrobial and anticancer properties. For instance, thiazolo[4,5-d]pyrimidin-2-ones with chloro/fluorophenyl substituents showed activity against Mycobacterium tuberculosis (MIC ~0.5–2 µg/mL) . Anticancer evaluations of similar structures revealed IC₅₀ values in the low micromolar range against breast and colon cancer cell lines, linked to apoptosis induction via caspase-3 activation .
Advanced Research Questions
Q. How can computational methods aid in optimizing the synthesis and activity of this compound?
Molecular docking and DFT calculations can predict binding affinities to target proteins (e.g., dihydrofolate reductase for antimicrobial activity) and guide substituent modifications. For example, fluorophenyl groups enhance hydrophobic interactions in enzyme active sites, while hydroxyl groups improve solubility . Transition-state modeling of cyclization steps (e.g., heteroannulation) can identify rate-limiting steps and optimal reaction conditions .
Q. What strategies resolve contradictions in reaction yields or byproduct formation during synthesis?
- Byproduct analysis : Use LC-MS or TLC to track intermediates. For example, disulfide byproducts (e.g., 18b in ) may form during borohydride reductions, necessitating alternative reductants like BH₃⋅NH₃ with Lewis acids (e.g., tris(pentafluorophenyl)borane) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may suppress side reactions vs. non-polar solvents (toluene) .
- Catalyst screening : Pd(II) acetate with phosphine ligands (e.g., SPhos) improves cross-coupling efficiency for arylboronic acids .
Q. How does the fluorophenyl substituent influence physicochemical and pharmacokinetic properties?
- Lipophilicity : Fluorine increases logP, enhancing membrane permeability but potentially reducing aqueous solubility.
- Metabolic stability : The C–F bond resists oxidative metabolism, prolonging half-life.
- Bioavailability : Hydroxy groups at position 7 improve solubility via hydrogen bonding, as seen in analogs with similar scaffolds .
Q. What are the challenges in scaling up the synthesis, and how can they be mitigated?
- Purification : Column chromatography may be impractical; switch to recrystallization (e.g., ethyl acetate/hexane gradients) .
- Exothermic reactions : Control temperature during cyanamide or NaH steps to prevent decomposition .
- Catalyst cost : Replace Pd(dppf)Cl₂ with cheaper Ni catalysts for Suzuki couplings, albeit with lower yields .
Methodological Considerations
Q. How to validate the compound’s mechanism of action in biological assays?
- Enzyme inhibition assays : Test against targets like FAT (fatty acid thioesterase) for herbicidal activity or topoisomerase II for anticancer effects .
- Resistance studies : Compare efficacy against wild-type vs. resistant strains (e.g., ALOMY_R weeds or methicillin-resistant S. aureus) .
- Omics profiling : RNA-seq or proteomics can identify downstream pathways affected by the compound .
Q. What structural modifications could enhance selectivity or reduce toxicity?
- Replace fluorine with trifluoromethyl or cyano groups to modulate electronic effects.
- Introduce sulfonate groups at position 7 to improve water solubility without compromising activity .
- Explore dihydro derivatives (2,3-dihydro[1,3]thiazolo[4,5-b]pyridines) for reduced planarity and altered binding kinetics .
Q. How to address discrepancies in biological activity across similar analogs?
- SAR studies : Systematically vary substituents (e.g., para- vs. ortho-fluorophenyl) and correlate with activity .
- Crystallography : Solve co-crystal structures with target proteins to identify critical binding interactions .
- Solubility assays : Measure logS/DMSO solubility to rule out false negatives due to poor dissolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
